N5-Benzyl-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
N5-Benzyl-1H-1,2,4-triazole-3,5-diamine is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5th position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 1,2,4-triazole-3,5-diamine with benzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N5-Benzyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
N5-Benzyl-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent and DNA synthesis inhibitor.
Materials Science: Used in the development of corrosion inhibitors for metals like copper.
Biology: Studied for its role in inhibiting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. As a DNA synthesis inhibitor, it binds to the active sites of enzymes involved in DNA replication, thereby preventing the synthesis of new DNA strands . This action is particularly useful in cancer treatment, where the inhibition of DNA synthesis can lead to the death of rapidly dividing tumor cells.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: Lacks the benzyl group, making it less hydrophobic and potentially less effective in crossing cell membranes.
N5-Isopentyl-1H-1,2,4-triazole-3,5-diamine: Contains an isopentyl group instead of a benzyl group, which may alter its reactivity and biological activity.
Uniqueness
N5-Benzyl-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This structural feature may contribute to its higher potency and specificity in biological applications compared to its analogs.
Properties
IUPAC Name |
3-N-benzyl-1H-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKMUWKEILTMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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